Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a sulfamoyl group attached to a butylphenyl moiety, along with two ester groups on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a suitable sulfonating agent reacts with the thiophene derivative.
Esterification: The carboxyl groups on the thiophene ring are esterified using methanol and an acid catalyst to form the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the thiophene ring.
Scientific Research Applications
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(4-methylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Dimethyl 5-[(4-ethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Dimethyl 5-[(4-propylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological interactions. The length and hydrophobicity of the butyl chain may affect the compound’s solubility, membrane permeability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-5-6-7-13-8-10-14(11-9-13)20-28(23,24)19-15(17(21)25-3)12(2)16(27-19)18(22)26-4/h8-11,20H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDHXXUXJXSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.